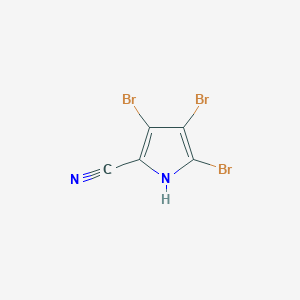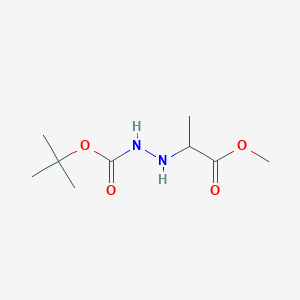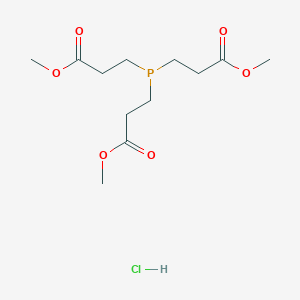
Trimethyl 3,3',3''-phosphinetriyltripropanoate hydrochloride
Descripción general
Descripción
Trimethyl 3,3',3''-phosphinetriyltripropanoate hydrochloride, also known as TPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a phosphonium salt, which means it contains a positively charged phosphorus atom and three methyl groups. TPTP is synthesized through a complex process involving several chemical reactions, and it has been shown to have a number of interesting biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of Trimethyl 3,3',3''-phosphinetriyltripropanoate hydrochloride is not fully understood, but it is thought to interact with the hydrophobic regions of lipid bilayers and alter their physical properties. This can lead to changes in membrane structure and function, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
Trimethyl 3,3',3''-phosphinetriyltripropanoate hydrochloride has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in lipid metabolism. It has also been shown to induce the formation of lipid droplets in cells, which can be useful for studying lipid storage and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Trimethyl 3,3',3''-phosphinetriyltripropanoate hydrochloride in lab experiments is its ability to interact specifically with lipid bilayers. This can be useful for studying membrane-associated processes and proteins. However, Trimethyl 3,3',3''-phosphinetriyltripropanoate hydrochloride can also be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Trimethyl 3,3',3''-phosphinetriyltripropanoate hydrochloride. One area of interest is the development of new probes based on Trimethyl 3,3',3''-phosphinetriyltripropanoate hydrochloride that can be used for imaging and studying lipid bilayers. Another area of interest is the development of new methods for synthesizing Trimethyl 3,3',3''-phosphinetriyltripropanoate hydrochloride and related compounds, which could lead to new insights into their properties and potential applications. Finally, there is also potential for using Trimethyl 3,3',3''-phosphinetriyltripropanoate hydrochloride as a therapeutic agent for certain diseases that involve lipid metabolism, although more research is needed to explore this possibility.
Aplicaciones Científicas De Investigación
Trimethyl 3,3',3''-phosphinetriyltripropanoate hydrochloride has been used extensively in scientific research as a probe for studying the structure and function of biological membranes. It has been shown to interact with lipid bilayers and alter their properties, which can be useful for studying membrane proteins and other membrane-associated processes. Trimethyl 3,3',3''-phosphinetriyltripropanoate hydrochloride has also been used as a fluorescent probe for imaging cellular membranes and tracking the movement of lipids within cells.
Propiedades
IUPAC Name |
methyl 3-bis(3-methoxy-3-oxopropyl)phosphanylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21O6P.ClH/c1-16-10(13)4-7-19(8-5-11(14)17-2)9-6-12(15)18-3;/h4-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQICRWGUQSICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCP(CCC(=O)OC)CCC(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2,6-Dichloropyridin-3-yl)methyl]dimethylamine](/img/structure/B3230351.png)


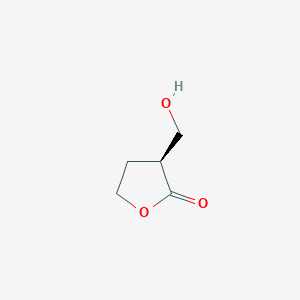
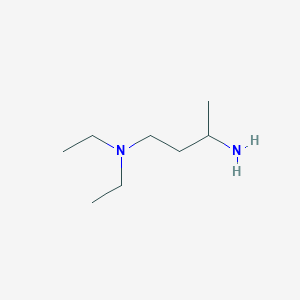
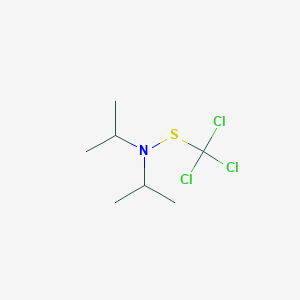



![[1,1':4',1''-Terphenyl]-4-ol](/img/structure/B3230418.png)
![1H-Benzo[de]naphthacene, eicosahydro-2,6a,12-trimethyl-4,9-bis(1-methylethyl)-, (2R,3aR,4R,6aS,7aR,8aS,9S,12R,12aS,13aS,13bR,13cR)-rel-](/img/structure/B3230426.png)
